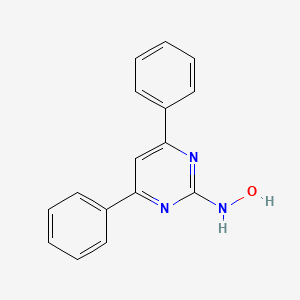
N-Hydroxy-4,6-diphenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4,6-diphenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4,6-diphenylpyrimidin-2-amine typically involves the reaction of substituted acetophenone with substituted benzaldehydes or naphthylaldehydes in the presence of an excess amount of 50% aqueous potassium hydroxide (KOH). The reaction mixture is stirred at room temperature for approximately 20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting Aurora kinase A, a protein kinase that plays a crucial role in cell division. By binding to the active site of Aurora kinase A, N-Hydroxy-4,6-diphenylpyrimidin-2-amine prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Lacks the hydroxyl group but shares a similar core structure.
N,4-Diphenylpyrimidin-2-amine: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
N-Hydroxy-4,6-diphenylpyrimidin-2-amine is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its binding affinity to target proteins like Aurora kinase A. This structural feature contributes to its potent anticancer activity compared to other similar compounds .
Propiedades
Número CAS |
106119-61-3 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-(4,6-diphenylpyrimidin-2-yl)hydroxylamine |
InChI |
InChI=1S/C16H13N3O/c20-19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,20H,(H,17,18,19) |
Clave InChI |
CUADNXYBOWBQEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
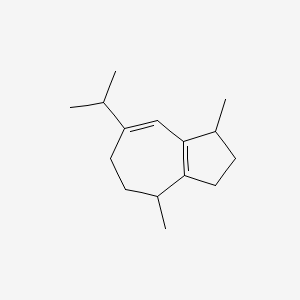


![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
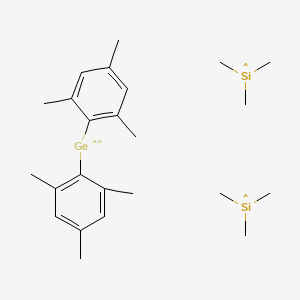
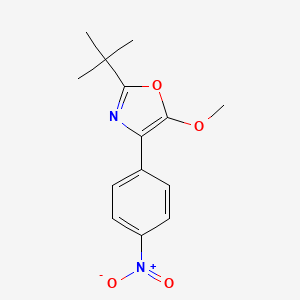
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
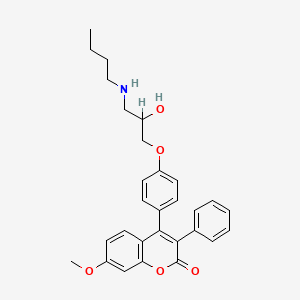
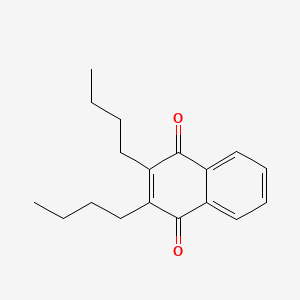
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
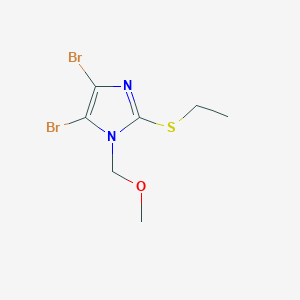
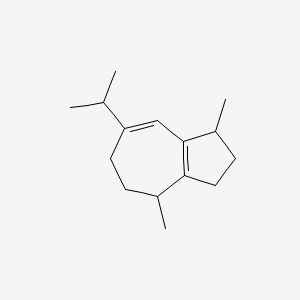
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
